molecular formula C16H25N3O2S B7531092 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline

4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline

Cat. No.: B7531092
M. Wt: 323.5 g/mol
InChI Key: CMXWGCXDSQEOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline is a chemical compound characterized by its unique structure, which includes a cyclohexyl group attached to a piperazine ring, and a sulfonyl group attached to an aniline moiety. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline typically involves multiple steps, starting with the reaction of cyclohexylamine with piperazine to form the piperazine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline can undergo various chemical reactions, including:

  • Oxidation: The aniline moiety can be oxidized to form a variety of oxidation products, such as nitrobenzene derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitrobenzene derivatives, nitroso compounds.

  • Reduction Products: Amines, hydroxylamines.

  • Substitution Products: Sulfonamides, amides.

Scientific Research Applications

4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and receptor binding.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-Cyclohexylpiperazin-1-yl)sulfonylaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Piperazine-1-sulfonyl chloride

  • Cyclohexylamine derivatives

  • Other sulfonyl-containing anilines

Properties

IUPAC Name

4-(4-cyclohexylpiperazin-1-yl)sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXWGCXDSQEOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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